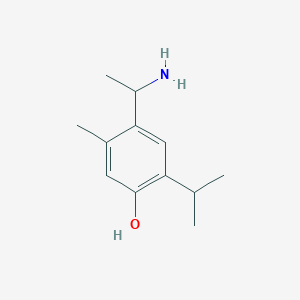

4-(1-Aminoethyl)-5-methyl-2-(propan-2-YL)phenol

Description

4-(1-Aminoethyl)-5-methyl-2-(propan-2-yl)phenol (CAS: 1128-28-5) is a phenolic derivative with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its structure comprises a phenolic ring substituted with a methyl group at position 5, an isopropyl group at position 2, and an aminoethyl group at position 2. This compound is also known by synonyms such as 4-amino-5-methyl-2-propan-2-ylphenol and 2-isopropyl-4-amino-5-methylphenol .

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-(1-aminoethyl)-5-methyl-2-propan-2-ylphenol |

InChI |

InChI=1S/C12H19NO/c1-7(2)10-6-11(9(4)13)8(3)5-12(10)14/h5-7,9,14H,13H2,1-4H3 |

InChI Key |

ACVHPVLEEAWRLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)N)C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(1-Aminoethyl)-5-methyl-2-(propan-2-yl)phenol typically involves the following key steps:

- Introduction of the aminoethyl group at the 4-position of the phenol ring.

- Installation of the methyl group at the 5-position.

- Incorporation of the isopropyl group at the 2-position.

- Control of stereochemistry if applicable, especially at the aminoethyl substitution.

Literature and Patent-Based Synthetic Routes

Alkaline Hydrolysis of Sulfonic Acid Precursors

A well-documented industrially relevant method involves the alkaline hydrolysis of 2-amino-5-methyl-benzenesulphonic acid to yield 2-amino-5-methylphenol , which is a close analog of the target compound's core structure. This process is conducted under elevated temperatures (250–400 °C) and pressures (up to 120 bar) in the presence of potassium hydroxide. The reaction mixture is subsequently acidified to precipitate the aminophenol derivative as a hydrochloride or hydrogensulfate salt, followed by purification steps such as filtration and washing.

This route allows for the introduction of the aminoethyl side chain and methyl/isopropyl groups by modifying the starting aldehyde and reaction conditions.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-5-methyl-2-(propan-2-yl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

Oxidation: Quinones.

Reduction: Primary amines.

Substitution: Nitro derivatives, halogenated phenols.

Scientific Research Applications

4-(1-Aminoethyl)-5-methyl-2-(propan-2-yl)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-5-methyl-2-(propan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the aminoethyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Thymol (5-Methyl-2-(propan-2-yl)phenol)

Molecular Formula : C₁₀H₁₄O

Molecular Weight : 150.22 g/mol

Key Features :

Comparison :

- Solubility: Thymol’s hydrophobicity (logP ~3.3) limits water solubility, whereas the aminoethyl group in 4-(1-aminoethyl)-5-methyl-2-(propan-2-yl)phenol may enhance solubility in polar solvents .

Carvacrol (2-Methyl-5-(propan-2-yl)phenol)

Molecular Formula : C₁₀H₁₄O

Molecular Weight : 150.22 g/mol

Key Features :

Comparison :

- Structural Differences: The aminoethyl group in 4-(1-aminoethyl)-5-methyl-2-(propan-2-yl)phenol provides a site for chemical modifications (e.g., coordination with metal ions), unlike carvacrol .

- Applications: Carvacrol is primarily used in food and essential oils, while the target compound’s amino group may suit pharmaceutical or diagnostic applications .

5-Methyl-2,4-bis(propan-2-yl)phenol

Molecular Formula : C₁₃H₂₀O

Molecular Weight : 192.30 g/mol

Key Features :

- Contains two isopropyl groups (positions 2 and 4) instead of an aminoethyl group .

- Higher hydrophobicity (logP ~4.1) compared to thymol and the target compound.

Comparison :

4-Ethylguaiacol and 4-Isopropylphenol

Key Features :

- Used as flavoring agents or intermediates in organic synthesis.

Comparison :

- Reactivity: The aminoethyl group in 4-(1-aminoethyl)-5-methyl-2-(propan-2-yl)phenol enables participation in Schiff base formation or metal coordination, unlike non-functionalized alkylphenols .

Structural and Functional Data Table

Antimicrobial Activity

Anti-Inflammatory Potential

- A thiazoylazo dye derived from thymol showed 60–80% inhibition in xanthine oxidase and lipoxygenase assays, suggesting anti-inflammatory activity . The target compound’s aminoethyl group could further modulate enzyme interactions .

Coordination Chemistry

- Thymol-based ligands form octahedral or square-planar complexes with Cu(II), Mn(II), and Co(II), useful in catalysis or medicinal chemistry . The aminoethyl group in the target compound offers additional chelation sites .

Biological Activity

4-(1-Aminoethyl)-5-methyl-2-(propan-2-YL)phenol, also known as a secondary amino compound with a phenolic structure, has emerged as a compound of interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular configuration, which includes:

- Phenolic Hydroxyl Group : Enhances reactivity and solubility.

- Aminoethyl Side Chain : Facilitates interactions with biological targets.

- Propan-2-yl Group : Contributes to steric hindrance and stability.

Molecular Details

| Property | Value |

|---|---|

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 2-(1-aminoethyl)-4-propan-2-ylphenol |

| InChI | InChI=1S/C11H17NO/c1-7(2)9-4-5-11(13)10(6-9)8(3)12/h4-8,13H,12H2,1-3H3 |

| InChI Key | UTAPZSIBVBROOX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1)O)C(C)N |

The biological activity of 4-(1-Aminoethyl)-5-methyl-2-(propan-2-YL)phenol is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bond Formation : The phenolic hydroxyl group can form hydrogen bonds with various biological molecules.

- Ionic Interactions : The aminoethyl group can engage in ionic interactions, modulating enzyme and receptor activities.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated its effectiveness against:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| K562 | 20 | Inhibition of cell cycle progression |

| MV4-11 | 18 | Modulation of signaling pathways |

The compound's ability to induce apoptosis in cancer cells is particularly noteworthy, making it a candidate for further investigation in cancer therapy.

Neurotransmission and Inflammation

The compound has shown potential in modulating neurotransmission and inflammatory processes. Molecular docking studies suggest high binding affinities to receptors involved in these pathways, indicating its potential as a therapeutic agent for neurological disorders and inflammatory diseases.

Anticancer Activity

In various studies, the compound has been tested for its anticancer properties. Notably, it has demonstrated:

- Inhibition of Proliferation : Effective against breast (MCF-7), leukemia (K562), and myelomonocytic leukemia (MV4-11) cell lines.

- Mechanistic Insights : Studies have shown that the compound induces apoptosis through caspase activation pathways.

Neuroprotective Effects

Research has indicated that the compound may protect neuronal cells from oxidative stress-induced damage. Its antioxidant properties contribute to this effect, suggesting potential applications in treating neurodegenerative diseases.

Anti-inflammatory Properties

The anti-inflammatory activity of the compound has been evaluated in models of acute inflammation. It has been shown to reduce pro-inflammatory cytokine levels, indicating its potential utility in inflammatory conditions.

Q & A

Q. What synthetic strategies address regioselectivity challenges in preparing 4-(1-aminoethyl)-5-methyl-2-(propan-2-yl)phenol?

Regioselectivity in aromatic substitution reactions can be influenced by steric and electronic factors. For example, diazo-coupling reactions involving phenolic derivatives often favor the para position over ortho due to steric hindrance from substituents like the isopropyl group at position 2. Evidence from a diazo-coupling study of 5-methyl-2-(propan-2-yl)phenol suggests that bulky substituents direct coupling to the para position, which can be validated using computational modeling (e.g., density functional theory) to map electrostatic potential surfaces .

Q. What experimental techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

- X-ray crystallography : Refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- NMR spectroscopy : Assigning peaks for the aminoethyl group (δ ~1.5–2.5 ppm for CH2, δ ~3.0–3.5 ppm for NH2) and distinguishing isopropyl protons (δ ~1.2–1.4 ppm, septet splitting).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C12H19NO; expected [M+H]+ = 194.1545).

Q. How can crystallographic disorder in the isopropyl group be resolved during structure refinement?

Disorder in flexible groups like isopropyl can be modeled using SHELXL’s PART and SUMP instructions. Split positions for carbon atoms with occupancy factors <1.0 should be refined with geometric restraints (e.g., DFIX, SIMU) to maintain chemically sensible bond lengths and angles .

Advanced Research Questions

Q. How can Multiwfn be applied to analyze the electron localization function (ELF) of this compound?

Multiwfn calculates ELF to map regions of high electron localization (e.g., lone pairs, covalent bonds). For 4-(1-aminoethyl)-5-methyl-2-(propan-2-yl)phenol:

Generate a wavefunction file (e.g., .fchk) via DFT calculations (B3LYP/6-311G++(d,p)).

Use Multiwfn’s function 12 (ELF analysis) to visualize ELF isosurfaces (e.g., isovalue = 0.75).

Identify hydrogen-bond donor regions (NH2 group) and steric repulsion zones (isopropyl group) .

Q. What noncovalent interactions dominate its molecular packing in the solid state?

Noncovalent interaction (NCI) analysis via the NCIplot module (based on reduced density gradient, RDG) reveals:

Q. How does this compound behave as a ligand in coordination chemistry?

The phenol and aminoethyl groups can act as bidentate ligands. To test coordination modes:

Synthesize metal complexes (e.g., Cu(II), Fe(III)) and analyze via UV-Vis (d-d transitions) and XANES.

Refine crystal structures to confirm bonding geometry (e.g., octahedral vs. tetrahedral) .

Q. What methodologies assess its inhibitory activity against xanthine oxidase (XO)?

In vitro assay : Monitor uric acid production at 290 nm (XO catalyzes xanthine → uric acid).

Docking studies : Use AutoDock Vina to predict binding affinity to XO’s active site (molybdopterin domain).

Kinetic analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

Q. How can crystallographic data resolve polymorphism or twinning issues?

For twinned crystals, SHELXL’s TWIN/BASF commands refine twin fractions. For polymorphism, compare unit cell parameters (e.g., a, b, c) and hydrogen-bonding motifs across multiple batches. Pair with DSC/TGA to confirm thermal stability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.